molecular formula C16H21NO B8694695 2-Benzyl-2-azaspiro[4.5]decan-8-one

2-Benzyl-2-azaspiro[4.5]decan-8-one

Cat. No.: B8694695
M. Wt: 243.34 g/mol
InChI Key: CYUQPAZKDNVYTO-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaspiro[4.5]decan-8-one is a nitrogen-containing spirocyclic compound characterized by a benzyl-substituted azaspiro framework fused to a cyclohexanone ring. Its spiro[4.5] backbone confers structural rigidity, making it valuable in pharmaceutical and materials chemistry for modulating molecular interactions and stability.

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-benzyl-2-azaspiro[4.5]decan-8-one

InChI

InChI=1S/C16H21NO/c18-15-6-8-16(9-7-15)10-11-17(13-16)12-14-4-2-1-3-5-14/h1-5H,6-13H2

InChI Key

CYUQPAZKDNVYTO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Azaspiro Analogs

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
2-Benzyl-2-azaspiro[4.5]decan-8-one 2-Azaspiro[4.5]decan-8-one Benzyl at N2, ketone at C8 C₁₆H₂₁NO 243.34 Not explicitly listed
(1R,5S)-N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid (16a) 7-Azaspiro[4.5]decane Benzyl at N7, carboxylic acid at C1 C₁₇H₂₃NO₂ 285.37 Not provided
8-Hydroxy-1-azaspiro[4.5]decan-2-one 1-Azaspiro[4.5]decan-2-one Hydroxyl at C8, ketone at C2 C₉H₁₅NO₂ 169.22 1823366-37-5
1,4-Dioxaspiro[4.5]decan-8-one Dioxaspiro[4.5]decan-8-one Oxygen atoms at C1 and C4, ketone at C8 C₈H₁₂O₃ 156.18 4746-97-8

Key Observations :

  • Position of Nitrogen: The placement of nitrogen in the spiro framework (e.g., 2-aza vs.
  • Functional Groups : Carboxylic acid (16a) and hydroxyl groups (8-hydroxy analog) introduce polarity, contrasting with the lipophilic benzyl group in the target compound .
  • Oxygen vs. Nitrogen : 1,4-Dioxaspiro[4.5]decan-8-one replaces nitrogen with oxygen, reducing basicity and altering reactivity in ring-opening reactions .

Critical Analysis :

  • Benzylation Strategies : The benzyl group in the target compound may be introduced via nucleophilic substitution or reductive amination, similar to methods for 16a/16b .
  • Acid/Base Sensitivity : Carboxylic acid derivatives (e.g., 16a) require careful pH control during synthesis, whereas the ketone in 1,4-dioxaspiro analogs is stable under acidic conditions .

Table 3: Hazard and Stability Comparisons

Compound Hazards (GHS Classification) Stability Notes Reference
1-Benzyl-1-azaspiro[4.5]decan-8-one H302 (harmful if swallowed), H315 (skin irritation) Stable under recommended storage
This compound Data not available; likely similar to 1-benzyl analog Assumed stable due to structural analogy N/A
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one Limited data; potential respiratory irritation (H335) No decomposition data available

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